molecular formula C18H18N2O4S B2914945 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(1-phenylethyl)propanamide CAS No. 899757-20-1

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(1-phenylethyl)propanamide

Cat. No.: B2914945
CAS No.: 899757-20-1
M. Wt: 358.41
InChI Key: UYPKZOVNSFIOPY-UHFFFAOYSA-N
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Description

This compound belongs to the class of N-substituted saccharin derivatives, characterized by a benzo[d]isothiazol-3(2H)-one core modified with a sulfone group (1,1-dioxido) and a propanamide side chain. The 1-phenylethyl substituent on the amide nitrogen distinguishes it from related analogs. Saccharin derivatives are widely studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The sulfone group enhances electronic stability, while the propanamide linker and aromatic substituents modulate lipophilicity and target binding .

Properties

IUPAC Name

N-(1-phenylethyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-13(14-7-3-2-4-8-14)19-17(21)11-12-20-18(22)15-9-5-6-10-16(15)25(20,23)24/h2-10,13H,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPKZOVNSFIOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a series of carefully controlled chemical reactions. The core structure can be built using a multi-step process that begins with the formation of the isothiazolone ring, followed by the introduction of the phenylethyl group and the propanamide side chain. Key steps may include cyclization reactions, selective oxidations, and amide coupling reactions.

Industrial Production Methods: On an industrial scale, the production of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(1-phenylethyl)propanamide requires the optimization of reaction conditions to ensure high yield and purity. This often involves the use of advanced catalytic systems, high-performance separation techniques, and rigorous quality control protocols.

Chemical Reactions Analysis

Types of Reactions: This compound is prone to undergoing several types of chemical reactions:

  • Oxidation: : Introduction of oxygen atoms to form more complex oxidized derivatives.

  • Reduction: : Reduction of specific functional groups to alter its chemical reactivity.

  • Substitution: : Exchange of certain functional groups with others to modify its properties.

Common Reagents and Conditions: Reagents commonly used in these reactions include strong oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often employ nucleophilic or electrophilic reagents, depending on the targeted functional group.

Major Products Formed: The major products formed from these reactions vary based on the reagents and conditions used but can include various oxidized, reduced, or substituted derivatives that retain the core isothiazolone structure.

Scientific Research Applications

Chemistry: In chemistry, 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(1-phenylethyl)propanamide serves as a versatile intermediate for synthesizing more complex molecules, providing a platform for studying reaction mechanisms and developing new chemical transformations.

Biology: Biologically, this compound may exhibit activity against certain biological targets, making it useful in the development of pharmaceuticals or as a probe in biochemical studies.

Medicine: In medical research, its unique structure can be exploited to design new drugs with specific therapeutic effects, potentially serving as a scaffold for the development of anti-inflammatory or antimicrobial agents.

Industry: Industrial applications may include its use as a building block in the synthesis of functional materials or specialty chemicals used in various technological applications.

Mechanism of Action

The exact mechanism of action for 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(1-phenylethyl)propanamide depends on its context of use. In a biological setting, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of biochemical processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and biological differences between the target compound and analogs:

Compound Name / ID Substituents / Modifications Molecular Weight Key Biological Findings References
Target Compound : 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(1-phenylethyl)propanamide Propanamide linker; 1-phenylethyl group Not explicitly provided (estimated ~358.4*) Data not explicitly reported; inferred activity based on structural analogs
SCP-1 : 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide Acetamide linker; 4-hydroxyphenyl group 318.3 Equipotent analgesic activity vs. APAP; reduced hepatotoxicity and nephrotoxicity
Compound 13 : 3-(3-Oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide Propanamide linker; phenyl group; lacks sulfone 296.3 Anticancer, antimicrobial activities reported in screening assays
N-(2-ethylphenyl)acetamide analog (CAS 663169-01-5) Acetamide linker; 2-ethylphenyl group 346.4 Structural data available; biological activity not specified
N-Phenethylpropanamide analog (CAS 899757-22-3) Propanamide linker; phenethyl group 358.4 Similar core structure; cytotoxicity and bioavailability influenced by substituent
Fluorinated analog (CAS 899757-50-7) Propanamide linker; 4-fluoro-3-(trifluoromethyl)phenyl 416.3 Enhanced lipophilicity due to fluorine atoms; potential improved CNS penetration

*Estimated based on molecular formula (C₁₈H₁₈N₂O₄S).

Structural and Functional Insights:

Linker Length: Acetamide linkers (e.g., SCP-1) may reduce steric hindrance, enhancing binding to targets like cyclooxygenases .

Aromatic Substituents: Electron-withdrawing groups (e.g., 4-fluoro-3-trifluoromethyl in CAS 899757-50-7) enhance metabolic stability and membrane permeability . Bulky groups like 1-phenylethyl may improve selectivity by excluding non-target binding .

Sulfone vs.

Bioactivity Comparison:

  • Anticancer Activity : N-substituted saccharins (e.g., compounds in ) show moderate cytotoxicity in human tumor cell lines, with IC₅₀ values ranging 10–50 μM .
  • Toxicity Profile: SCP-1 demonstrates hepatotoxicity 10-fold lower than acetaminophen (APAP) in human hepatocytes, attributed to reduced reactive metabolite formation .
  • Antimicrobial Activity : Derivatives with short alkyl chains (e.g., methyl or ethyl esters in ) exhibit stronger antibacterial effects (MIC 8–32 μg/mL) than bulkier analogs .

Biological Activity

The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(1-phenylethyl)propanamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N5O6S2C_{21}H_{19}N_{5}O_{6}S_{2}, with a molecular weight of approximately 501.53 g/mol. The structure includes key functional groups such as dioxido and isothiazole moieties, which are known to influence biological activity.

Antimicrobial Activity

Research indicates that derivatives of isothiazole compounds often exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The presence of the dioxido and isothiazole groups may enhance the interaction with bacterial enzymes, leading to inhibition of growth.

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity Against MRSAActivity Against E. coliNotes
3-Acetyl-2,5-disubstituted-1,3,4-oxadiazoleYesYesHigher potency than ciprofloxacin
3-(1,1-dioxido-3-oxobenzo[d]isothiazol...)PendingPendingRequires further investigation

Cytotoxicity Studies

Cytotoxicity assessments reveal that certain derivatives can exhibit varying effects on cell viability. For example, compounds similar to the target compound were tested on L929 cells and showed that while some increased cell viability at lower concentrations, others demonstrated toxicity at higher doses.

Table 2: Cytotoxicity Results

CompoundConcentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
Compound A1007768
Compound B2008973
Target Compound50TBDTBD

The mechanism by which this compound exerts its biological effects likely involves interaction with specific targets within microbial cells. The sulfamoyl group suggests potential inhibition of dihydropteroate synthase, a target for many sulfonamide antibiotics. This interaction could disrupt folate synthesis in bacteria, leading to decreased survival rates.

Case Studies

Recent studies have focused on synthesizing and testing various derivatives of the compound:

  • Study on Antimicrobial Efficacy : A group synthesized several derivatives and evaluated their effectiveness against a panel of Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the structure enhanced antimicrobial potency significantly.
  • Cytotoxicity Assessment : Another study evaluated the cytotoxic effects on cancer cell lines (A549 and HepG2). Some derivatives showed a marked increase in cell viability compared to controls, suggesting potential as therapeutic agents in oncology.

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